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Compound of Interest

Compound Name: Octachlorotrisilane

Cat. No.: B080584 Get Quote

Audience: Researchers, scientists, and professionals in semiconductor fabrication and

materials science.

Disclaimer: Detailed, peer-reviewed experimental protocols for the use of Octachlorotrisilane
(Si3Cl8) as a precursor for low-temperature silicon epitaxy are not widely available in existing

literature. The following application notes and protocols are based on the known chemical and

physical properties of Octachlorotrisilane and established methodologies for similar

chlorinated silicon precursors, such as Dichlorosilane (SiH2Cl2) and Silicon Tetrachloride

(SiCl4). These guidelines are intended to serve as a starting point for process development and

will require optimization for specific deposition systems and desired film characteristics.

Introduction to Octachlorotrisilane for Low-
Temperature Silicon Epitaxy
The continuous scaling of semiconductor devices necessitates lower thermal budgets during

fabrication to prevent dopant diffusion and preserve the integrity of underlying structures. This

has driven research into new precursors for low-temperature silicon epitaxy (typically below

800°C). While silane (SiH4) and chlorosilanes like dichlorosilane are common, higher-order

silanes are being explored for their potential to offer higher growth rates at reduced

temperatures.
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Octachlorotrisilane (Si3Cl8) is a higher-order chlorosilane that presents an intriguing

possibility for low-temperature silicon epitaxy. Its potential advantages could include a lower

decomposition temperature compared to simpler chlorosilanes and a different surface reaction

mechanism that might lead to improved film quality or higher growth rates. However, its

chlorine content also suggests that, similar to other chlorosilanes, it may offer good selectivity

for deposition on silicon versus dielectric surfaces.

Properties of Octachlorotrisilane
A thorough understanding of the precursor's properties is critical for designing a safe and

effective deposition process.

Property Value Source

Chemical Formula Si3Cl8 [1]

CAS Number 13596-23-1 [1]

Molecular Weight 367.88 g/mol [1]

Appearance Colorless liquid [1]

Density 1.61 g/cm³ (at 25°C) [1]

Boiling Point 213-215°C [1]

Melting Point -67°C [2]

Vapor Pressure 10 mm Hg @ 90°C [3]

Flash Point 78°C [3]

Auto-ignition Temperature 320°C [3]

Safety

Reacts violently with water,

liberating hydrogen chloride.

Causes severe skin burns and

eye damage.

[3][4]
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Proposed Experimental Protocol for Low-
Temperature Silicon Epitaxy using Si3Cl8
This protocol is a general guideline for a chemical vapor deposition (CVD) process and should

be adapted to the specific equipment in use.

3.1. Substrate Preparation

Start with clean silicon (100) substrates.

Perform a standard RCA clean to remove organic and metallic contaminants.

Follow with a dilute hydrofluoric acid (HF) dip (e.g., 2% HF for 2 minutes) to remove the

native oxide and create a hydrogen-terminated surface.

Immediately load the substrates into the CVD reactor's load lock to minimize re-oxidation.

3.2. CVD System and Precursor Delivery

System: A cold-wall, reduced-pressure CVD reactor is recommended.

Precursor Delivery: Due to its low vapor pressure, the Octachlorotrisilane source vessel

should be heated (e.g., to 90-100°C to achieve sufficient vapor pressure). Use heated gas

lines to prevent condensation. A carrier gas, such as hydrogen (H2) or nitrogen (N2), is

bubbled through the liquid Si3Cl8. The precursor partial pressure is controlled by the bubbler

temperature and pressure, and the carrier gas flow rate.

Gases: Use ultra-high purity hydrogen (H2) as the carrier and dilution gas.

3.3. Deposition Process

Pump Down: Evacuate the reactor to a base pressure below 10⁻⁶ Torr.

Bake-out: Heat the substrate to a temperature higher than the growth temperature (e.g.,

850°C) in a hydrogen atmosphere to desorb any remaining contaminants.
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Temperature Stabilization: Lower the substrate temperature to the target deposition

temperature (a starting range of 550°C to 750°C is suggested).

Gas Introduction: Introduce the hydrogen carrier gas and allow the pressure and flow to

stabilize.

Precursor Injection: Divert the carrier gas through the heated Si3Cl8 bubbler to introduce the

precursor into the reactor and initiate epitaxial growth.

Deposition: Maintain stable temperature, pressure, and gas flows for the desired deposition

time to achieve the target film thickness.

Process Termination: Stop the precursor flow by bypassing the bubbler. Maintain the carrier

gas flow while the substrate cools down.

Unloading: Once the system has cooled to a safe temperature, vent the chamber and unload

the wafers.

3.4. Proposed Starting Parameters for Process Optimization
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Parameter Proposed Starting Range Notes

Substrate Temperature 550°C - 750°C

Lower temperatures may lead

to amorphous or polycrystalline

growth, while higher

temperatures may negate the

benefits of a low-temperature

process.

Reactor Pressure 10 - 200 Torr

Reduced pressure can

improve film uniformity and

reduce gas-phase reactions.

H2 Carrier Gas Flow 10 - 50 slm
Dependant on reactor

geometry.

Si3Cl8 Bubbler Temperature 90°C - 110°C
Adjust to control the precursor

partial pressure.

Si3Cl8 Partial Pressure 10 - 100 mTorr

This is a critical parameter

influencing growth rate and

film quality.

3.5. Post-Deposition Characterization

Thickness and Uniformity: Spectroscopic ellipsometry or profilometry.

Crystallinity: X-ray diffraction (XRD) and Transmission Electron Microscopy (TEM).

Surface Morphology: Atomic Force Microscopy (AFM) and Scanning Electron Microscopy

(SEM).

Impurity Levels: Secondary Ion Mass Spectrometry (SIMS).

Comparative Data from Analogous Chlorosilane
Precursors
For context, the following table summarizes typical process parameters for low-temperature

silicon epitaxy using other chlorosilanes.
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Precursor
Deposition
Temperature (°C)

Pressure (Torr)
Growth Rate
(nm/min)

Dichlorosilane

(SiH2Cl2)
600 - 800 10 - 150 1 - 20

Silicon Tetrachloride

(SiCl4)
900 - 1100 40 - 760 100 - 1000

Monochlorosilane

(SiH3Cl)
600 - 750 ~80 >100 at 650°C[5]

Note: Growth rates are highly dependent on the specific process conditions and reactor

geometry.

Visualizations
5.1. Experimental Workflow
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A generalized workflow for low-temperature silicon epitaxy using a CVD system.
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5.2. Logic Diagram for Process Parameter Optimization
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A decision-making flowchart for optimizing a new silicon epitaxy process.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b080584?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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